molecular formula C19H18FN3OS B2794013 1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea CAS No. 1705495-21-1

1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea

Cat. No.: B2794013
CAS No.: 1705495-21-1
M. Wt: 355.43
InChI Key: QHPRZQLYGXKBSS-UHFFFAOYSA-N
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Description

1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea is a complex organic compound that features a thiazole ring, a phenyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-bromobenzene to introduce the phenyl group. Finally, the isopropylurea moiety is introduced through a reaction with isopropyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-3-isopropylurea is unique due to its specific combination of a thiazole ring, a phenyl group, and a fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-12(2)21-19(24)23-16-10-6-4-8-14(16)17-11-25-18(22-17)13-7-3-5-9-15(13)20/h3-12H,1-2H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPRZQLYGXKBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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